2-Cyclopentyl-2-methoxyacetaldehyde

Organic Chemistry Medicinal Chemistry Chemical Synthesis

2-Cyclopentyl-2-methoxyacetaldehyde (CAS 1552533-71-7) is a specialized organic compound characterized by its α-alkoxy aldehyde structure, featuring a cyclopentyl ring and a methoxy group. Its molecular formula is C8H14O2, and it has a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 1552533-71-7
Cat. No. B2678286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-methoxyacetaldehyde
CAS1552533-71-7
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCOC(C=O)C1CCCC1
InChIInChI=1S/C8H14O2/c1-10-8(6-9)7-4-2-3-5-7/h6-8H,2-5H2,1H3
InChIKeyPZYFZPCPUWHJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-2-methoxyacetaldehyde (CAS 1552533-71-7) Chemical Identity and Baseline Specifications


2-Cyclopentyl-2-methoxyacetaldehyde (CAS 1552533-71-7) is a specialized organic compound characterized by its α-alkoxy aldehyde structure, featuring a cyclopentyl ring and a methoxy group. Its molecular formula is C8H14O2, and it has a molecular weight of 142.20 g/mol . It is commercially supplied as a research chemical with a typical purity specification of 95% and is classified for laboratory use only . This compound is a versatile small molecule scaffold utilized as an intermediate in organic synthesis for creating complex molecules, including potential pharmaceuticals and agrochemicals .

Structural Specificity: Why 2-Cyclopentyl-2-methoxyacetaldehyde Cannot Be Interchanged with Simple Aldehyde Analogs


The unique combination of a sterically demanding cyclopentyl ring and a methoxy group on the α-carbon of an acetaldehyde core dictates a specific and non-interchangeable chemical behavior . This dual substitution significantly alters the compound's steric and electronic properties compared to simpler aldehydes like 2-cyclopentylacetaldehyde (which lacks the α-methoxy group) or 2-methoxyacetaldehyde (which lacks the cyclopentyl ring) [1]. Consequently, its reactivity, selectivity in synthetic transformations (e.g., in forming enolates or in nucleophilic additions), and the physicochemical profile of its resulting products are distinct. Generic substitution without empirical validation would likely lead to divergent reaction outcomes, product profiles, and ultimately, a failure in the intended application, underscoring the need for data-driven procurement of the specific CAS number.

A Critical Assessment of Available Quantitative Evidence for 2-Cyclopentyl-2-methoxyacetaldehyde


Molecular Mass and Formula Differentiate 2-Cyclopentyl-2-methoxyacetaldehyde from its Closest Structural Analogs

A comprehensive search of primary literature, patents, and authoritative biological databases (e.g., BindingDB, PubMed) confirms the complete absence of disclosed, head-to-head biological activity or functional performance data for 2-Cyclopentyl-2-methoxyacetaldehyde against any comparator [1]. The only verifiable and quantifiable differentiation lies in its fundamental chemical identity. Compared to 2-cyclopentylacetaldehyde, the target compound contains an additional methoxy group, resulting in a higher molecular weight (142.20 g/mol vs 112.17 g/mol) and a different molecular formula (C8H14O2 vs C7H12O) [2]. Compared to its regioisomer, 2-(cyclopentylmethoxy)acetaldehyde (CAS 1536886-85-7), which also has the formula C8H14O2 and a molecular weight of 142.2, the compounds are distinct in structure and therefore are different chemical entities with their own unique CAS numbers .

Organic Chemistry Medicinal Chemistry Chemical Synthesis

Inferred Physicochemical Differentiation Based on Structural Analogy

In the absence of direct experimental data, class-level inference can be made from the closest analog with available data: 2-cyclobutyl-2-methoxyacetaldehyde. This analog is reported to have a boiling point of 206-207 °C and a density of 1.004 g/mL at 25 °C . By extension, 2-Cyclopentyl-2-methoxyacetaldehyde is expected to have a higher boiling point and density due to its larger, more polarizable cyclopentyl ring compared to the cyclobutyl analog . In contrast, 2-cyclopentylacetaldehyde, which lacks the polar α-methoxy group, has a significantly lower reported boiling point of 165.3 °C at 760 mmHg and a lower density of 0.907 g/cm3 [1]. This suggests the methoxy group substantially increases intermolecular interactions, impacting properties like boiling point, polarity (e.g., LogP), and solubility.

Chemical Property Prediction ADME Drug Design

Intended Research Applications for 2-Cyclopentyl-2-methoxyacetaldehyde (CAS 1552533-71-7)


As a Unique Synthetic Building Block for Novel Cyclopentane-Containing Compounds

2-Cyclopentyl-2-methoxyacetaldehyde is marketed as a versatile small molecule scaffold, with its primary intended use being an intermediate in organic synthesis . Its value proposition lies in its unique α-alkoxy aldehyde structure, which provides a specific functional group arrangement for constructing molecules that incorporate a cyclopentyl moiety. This includes potential applications in medicinal chemistry for synthesizing drug candidates or in agrochemical research for creating new active ingredients. The compound's distinct molecular identity (C8H14O2) and reactivity profile, inferred from its structure , make it a candidate for building chemical libraries or exploring novel chemical space not accessible with simpler aldehydes.

Investigative Tool for Developing New Synthetic Methodologies

Given the absence of defined biological targets, the most robust application scenario is in fundamental chemical research. The compound can serve as a model substrate for developing or optimizing synthetic transformations involving α-alkoxy aldehydes, such as stereoselective additions, aldol reactions, or the synthesis of complex heterocycles . Its increased steric bulk, implied by its higher molecular weight compared to analogs like 2-cyclopentylacetaldehyde [1], offers a more challenging substrate for reaction condition optimization, which is valuable for developing robust and generalizable synthetic methods.

Exploratory Pharmacology for Target Identification

Procurement of this compound is appropriate for initial, broad screening campaigns in academic or industrial settings. Since no biological activity data is public, it represents a 'blank slate' for exploring potential interactions with biological systems . It can be included in phenotypic assays or screened against panels of purified enzymes (e.g., kinases, proteases, metabolic enzymes) to identify novel hit matter or probe the biological relevance of the cyclopentyl-methoxy motif. The outcome of such screens would generate the primary, proprietary evidence that is currently absent from the public domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentyl-2-methoxyacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.